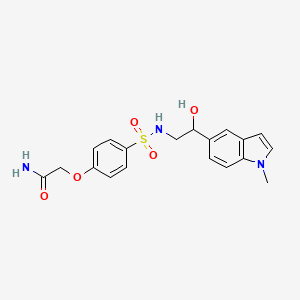

2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest among researchers. Various natural compounds contain indole as a parent nucleus, for example, tryptophan . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities .

Molecular Structure Analysis

The structure of indole derivatives can be complex and varied. For instance, the molecular formula of one such derivative is C17H14N3O2Cl . The structure of these compounds can be confirmed by techniques such as 1H NMR and LCMS Spectroscopy .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For instance, one derivative has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .

科学的研究の応用

Synthesis and Characterization

Compounds with similar complex structures often undergo detailed synthesis and characterization processes to explore their potential applications. For example, chemoselective acetylation techniques using immobilized lipase have been optimized for synthesizing intermediates for antimalarial drugs, highlighting the importance of specific acyl donors and synthesis conditions (Magadum & Yadav, 2018). Similarly, the synthesis and evaluation of glutaminase inhibitors like BPTES analogs for therapeutic potential against various cancers demonstrate the significance of structure-activity relationships in drug discovery (Shukla et al., 2012).

Mechanistic Insights and Applications

Research on compounds with sulfamoyl and acetamide groups often explores their mechanisms of action and potential applications in treating diseases or as probes in biochemical assays. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities, showcasing the effect of hydrogen bonding on self-assembly and therapeutic applications (Chkirate et al., 2019). Another study on gamma-sultam derivatives containing an antioxidant moiety investigated their potential as antiarthritic agents by examining their inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production, providing insights into their pharmacological evaluations (Inagaki et al., 2000).

Biochemical and Pharmacological Evaluations

The exploration of novel vitamin E-containing sulfa drug derivatives for their antibacterial activity against resistant bacterial strains exemplifies the integration of pharmacological evaluations in the development of new therapeutic agents (Abdel‐Hafez et al., 2018). Furthermore, the synthesis and characterization of novel imines and thiazolidinones for antimicrobial evaluation reveal the potential of these compounds in addressing the need for new antibiotics (Fuloria et al., 2009).

作用機序

The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. Some indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-28(25,26)16-5-3-15(4-6-16)27-12-19(20)24/h2-10,18,21,23H,11-12H2,1H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDZSDGDNNVORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)

![6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2832852.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)

![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)

![6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2832858.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-2-yl)propanoic acid](/img/structure/B2832859.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2832860.png)

![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)